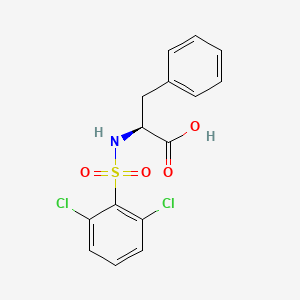
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid is a synthetic organic compound characterized by its unique chemical structure This compound features a sulfonamide group attached to a dichlorobenzene ring, which is further connected to a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with phenylpropanoic acid: The sulfonamide intermediate is then coupled with (S)-3-phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition or modulation of enzyme activity. The dichlorobenzene ring and phenylpropanoic acid moiety contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2,4-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid
- (2S)-2-(2,6-Difluorobenzenesulfonamido)-3-phenylpropanoic acid
- (2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid
Uniqueness
(2S)-2-(2,6-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid is unique due to the specific positioning of the dichlorobenzene ring and the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H13Cl2NO4S |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
QNWDZDYRTQIGQP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


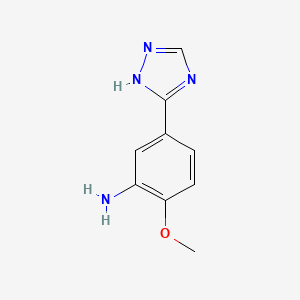
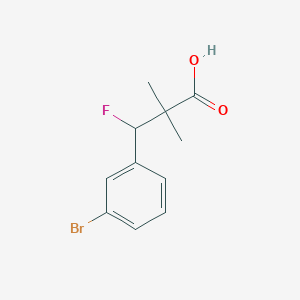

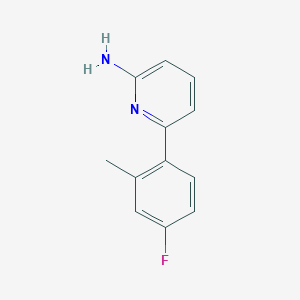
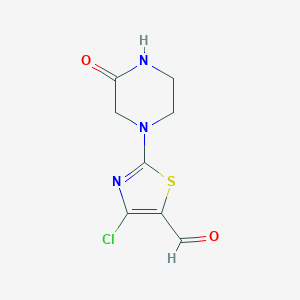
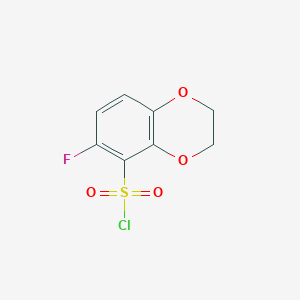
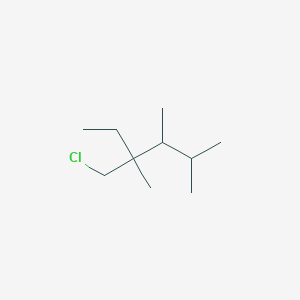
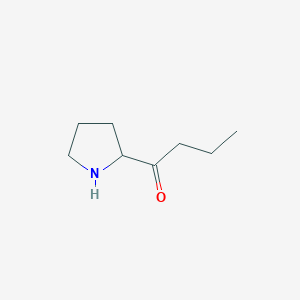

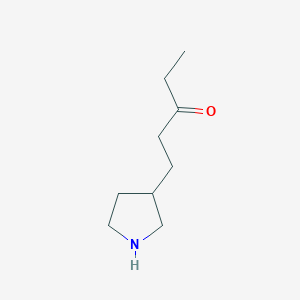
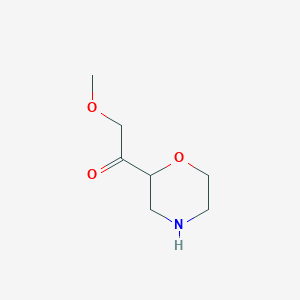
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
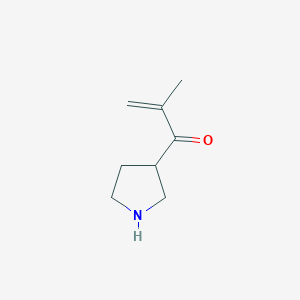
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)
